

An In-depth Technical Guide to the Crystal Structure of Aluminum Nitrate Nonahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum nitrate*

Cat. No.: *B085435*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of **aluminum nitrate** nonahydrate, $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, a compound of interest in various chemical and pharmaceutical applications. The structural data presented herein is primarily derived from a comprehensive neutron diffraction study, which offers precise localization of all atoms, including hydrogen.

Crystallographic Data

The crystal structure of deuterated **aluminum nitrate** nonahydrate has been determined by neutron diffraction, providing a detailed understanding of its atomic arrangement. The compound crystallizes in the monoclinic space group $P2_1/c$.

Parameter	Value
Chemical Formula	$\text{Al}(\text{D}_2\text{O})_6^{3+} \cdot 3\text{NO}_3^- \cdot 3\text{D}_2\text{O}$
Crystal System	Monoclinic
Space Group	$P2_1/c$
Unit Cell Dimensions	
a	13.8937(14) Å
b	9.6258(7) Å
c	10.9127(7) Å
β	95.66(1)°
Cell Volume	1452.3(2) Å ³
Z (Formula units/cell)	4

Molecular Structure and Coordination

The asymmetric unit of **aluminum nitrate** nonahydrate contains one aluminum hexaaqua cation, $[\text{Al}(\text{D}_2\text{O})_6]^{3+}$, three nitrate anions (NO_3^-), and three additional water molecules that are not directly coordinated to the aluminum ion. The aluminum ion is octahedrally coordinated by six water molecules.

Table of Selected Interatomic Distances and Angles

Bond/Angle	Distance (Å) / Angle (°) (Average)
Al-O (coordinated water)	1.879
O-D (coordinated water)	0.963
O-D (uncoordinated water)	0.965
N-O (nitrate)	1.253
O-Al-O (cis)	87.7 - 92.0
O-Al-O (trans)	177.3 - 179.1
O-N-O (nitrate)	119.2 - 120.5

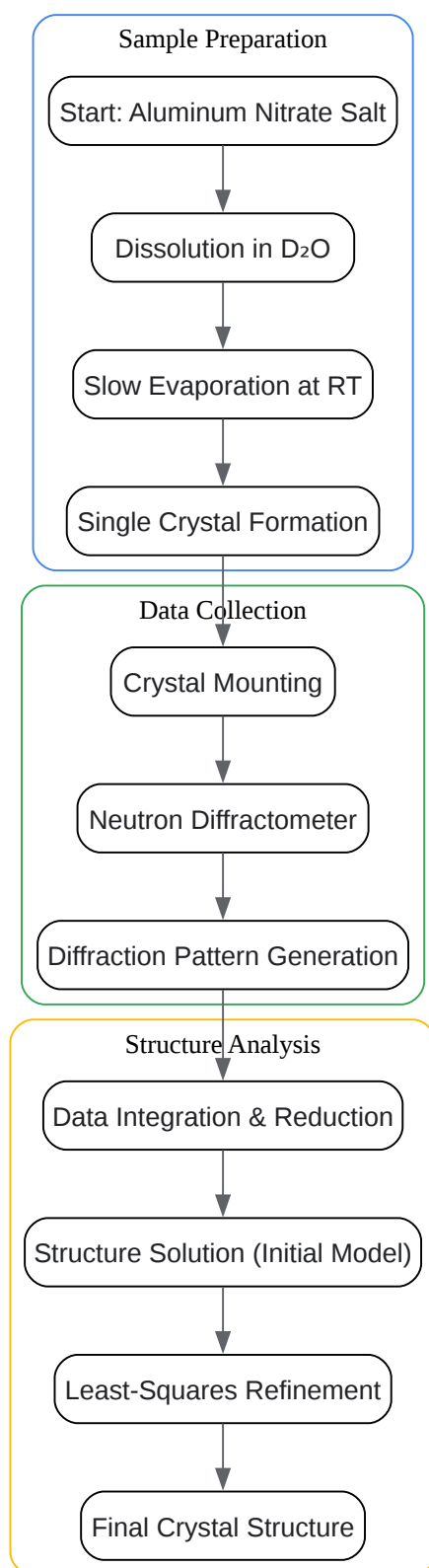
Experimental Protocols

Crystal Growth and Preparation: Single crystals of deuterated **aluminum nitrate** nonahydrate were grown by slow evaporation from a solution of the salt in heavy water (D₂O) at room temperature. The use of the deuterated compound is a standard practice in neutron diffraction to minimize incoherent scattering from hydrogen atoms, thereby improving the quality of the diffraction data.

Neutron Diffraction Data Collection: A three-dimensional neutron diffraction dataset was collected at 295 K. The data were collected out to a $\sin(\theta)/\lambda$ value of 0.69 Å⁻¹. A total of 4480 independent reflections were measured.

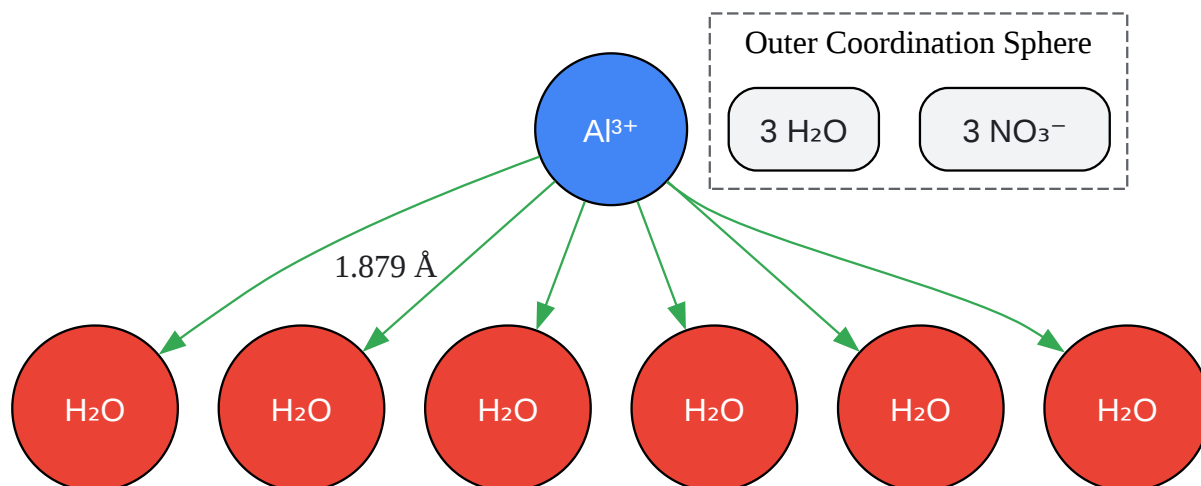
Structure Solution and Refinement: The initial atomic positions for the non-hydrogen atoms were determined from earlier X-ray diffraction work. These positions were then used as a starting point for the refinement against the neutron diffraction data. The structure was refined using least-squares methods, which included the positions and anisotropic thermal parameters for all atoms. The final refinement resulted in a weighted R-value (R_w(F²)) of 0.069 for all reflections.

Visualizations



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Experimental workflow for crystal structure determination.



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Coordination of the Aluminum ion in the nonahydrate complex.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Aluminum Nitrate Nonahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085435#aluminum-nitrate-nonahydrate-crystal-structure-analysis\]](https://www.benchchem.com/product/b085435#aluminum-nitrate-nonahydrate-crystal-structure-analysis)

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